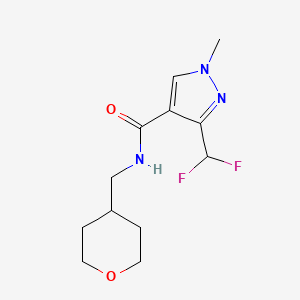
3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide, also known as DMAP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of drug discovery.
作用机制
3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide exerts its effects through the inhibition of specific enzymes, such as DPP-4 and cathepsin K. DPP-4 is involved in the degradation of incretin hormones, which play a key role in the regulation of glucose metabolism. Inhibition of DPP-4 by 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide can lead to increased levels of incretin hormones and improved glucose regulation. Cathepsin K is involved in the breakdown of bone tissue, and inhibition of this enzyme by 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide can lead to decreased bone resorption.
Biochemical and Physiological Effects:
3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on enzymes such as DPP-4 and cathepsin K, 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide has also been shown to have anti-inflammatory properties. It has been suggested that 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide is its specificity for certain enzymes, which makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation of 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research on 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide. One area of interest is the development of 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide-based drugs for the treatment of diabetes and other metabolic disorders. Another potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is also needed to fully understand the mechanism of action of 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide and its potential effects on other physiological processes.
合成方法
3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide can be synthesized using a variety of methods, including the reaction of 3-(difluoromethyl)pyrazole-4-carboxylic acid with oxan-4-ylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 3-(difluoromethyl)pyrazole-4-carboxylic acid with oxan-4-ylmethylamine in the presence of a catalyst such as triethylamine (TEA).
科学研究应用
3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide has been extensively studied for its potential applications in drug discovery. It has been shown to have inhibitory effects on certain enzymes, such as dipeptidyl peptidase-4 (DPP-4) and cathepsin K, which are involved in the regulation of glucose metabolism and bone resorption, respectively. 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide has also been investigated for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
3-(difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N3O2/c1-17-7-9(10(16-17)11(13)14)12(18)15-6-8-2-4-19-5-3-8/h7-8,11H,2-6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTWYMVMCAAKQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NCC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(difluoromethyl)-1-methyl-N-[(oxan-4-yl)methyl]-1H-pyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


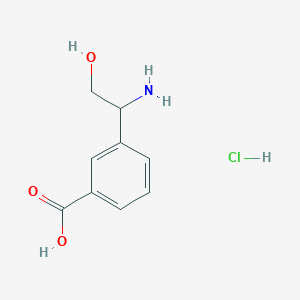
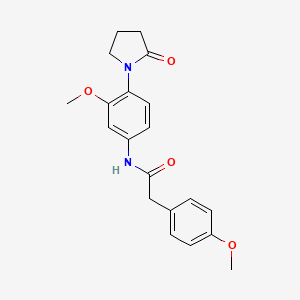
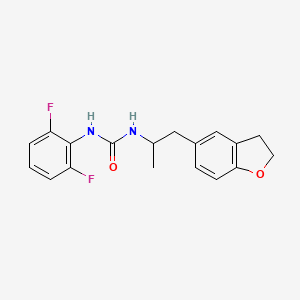

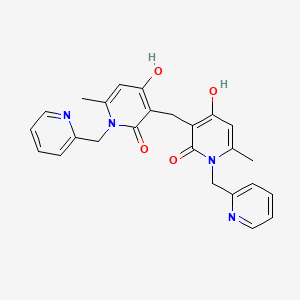
![5-((3,4-Difluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2604993.png)
![Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2604994.png)
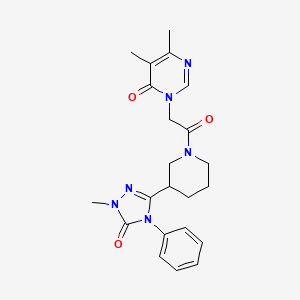
![3-cyclopentyl-7-(((3,5-dimethylisoxazol-4-yl)methyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2605002.png)


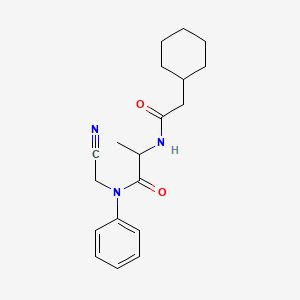
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2605006.png)